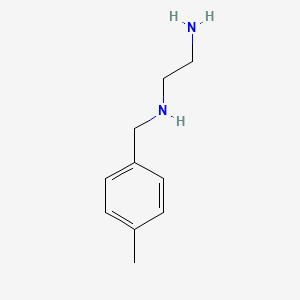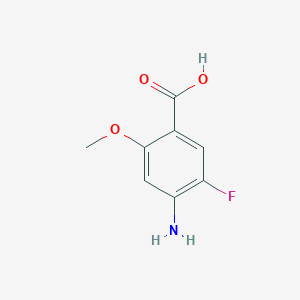![molecular formula C17H17NO7S B2434742 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795301-10-8](/img/structure/B2434742.png)
4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a sulfonyl group, an azetidin ring, an ether linkage, and a 2H-pyran-2-one ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring, the sulfonyl group, the azetidin ring, the ether linkage, and the 2H-pyran-2-one ring would all contribute to the overall structure of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the sulfonyl group could potentially undergo substitution reactions, and the 2H-pyran-2-one ring could potentially undergo addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and stability under different conditions .
Applications De Recherche Scientifique
Antioxidant Activity and Drug Design
Research has been conducted on various heterocyclic compounds, including pyran and pyrazole derivatives, for their potential in medicinal chemistry as antioxidants and in drug design. For instance, studies on novel 1H-3-Indolyl derivatives indicated significant antioxidant activities, suggesting the potential of these compounds in developing therapies for conditions associated with oxidative stress (Aziz et al., 2021).
Anticancer Properties
Several heterocyclic compounds have been investigated for their antiproliferative and apoptosis-inducing properties in cancer therapy. For example, new heterocyclic podophyllotoxin analogues were synthesized and found to exhibit potent anticancer activities, indicating their promise as leads in anticancer drug design (Magedov et al., 2007).
Synthesis and Biological Evaluation
The synthesis of heterocyclic compounds, such as pyranopyrazoles, and their evaluation for biological activities, including antioxidant effects, have been described. One study showed that synthesized pyranopyrazoles demonstrated higher antioxidant activity than ascorbic acid in certain assays, highlighting their potential therapeutic value (Aliabadi & Mahmoodi, 2016).
Enzyme Inhibitory Activities
Compounds containing sulfonamide groups have been studied for their enzyme inhibitory activities. Research into sulfonamides with benzodioxane and acetamide moieties revealed their potential as α-glucosidase and acetylcholinesterase inhibitors, which could be relevant in treating diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).
Antibacterial and Antimicrobial Activities
The development of novel heterocyclic compounds with sulfonamido moieties has shown promise in antimicrobial applications. Certain compounds have exhibited high antibacterial activities, underscoring their potential in addressing antibiotic resistance (Azab et al., 2013).
Mécanisme D'action
Target of Action
Compounds containing the 1,4-benzodioxane moiety have been found to exhibit various biological activities such as α-adrenergic blocking , antigastric , spasmolytic , antipsychotic , anxiolytic , and hepatoprotective properties . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
The enantioselective synthesis of 2-substituted 1,4-benzodioxanes has been achieved using a versatile catalyst system . The selectivity of the process is controlled by the protonation step, and coordinating groups on the substrate may alter the interaction with the catalyst, resulting in a change in the facial selectivity .
Biochemical Pathways
Given the diverse biological activities associated with 1,4-benzodioxane derivatives , it’s likely that this compound may interact with multiple biochemical pathways.
Result of Action
Given the biological activities associated with 1,4-benzodioxane derivatives , it’s plausible that this compound may have similar effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S/c1-11-6-12(7-17(19)24-11)25-13-9-18(10-13)26(20,21)14-2-3-15-16(8-14)23-5-4-22-15/h2-3,6-8,13H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPNZWQVEUAHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[cyano(2-fluorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide](/img/structure/B2434667.png)
![7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2434668.png)
![N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide](/img/structure/B2434669.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2434672.png)


![7-[(4-Fluorophenyl)methyl]-3-methyl-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione](/img/structure/B2434678.png)
